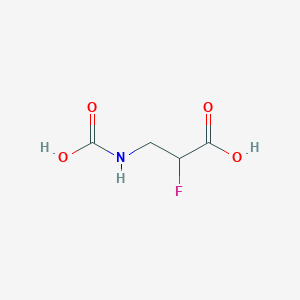
Propanoic acid, 3-(carboxyamino)-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(carboxyamino)-2-fluoro-, is a carboxylic acid derivative characterized by the presence of a carboxyamino group and a fluorine atom attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(carboxyamino)-2-fluoro-, can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-(carboxyamino)propanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . Another method involves the direct introduction of the carboxyamino group onto a fluorinated propanoic acid derivative through amide bond formation using reagents like carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(carboxyamino)-2-fluoro-, undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Fluorine-substituted derivatives
Scientific Research Applications
Propanoic acid, 3-(carboxyamino)-2-fluoro-, has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of propanoic acid, 3-(carboxyamino)-2-fluoro-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with antimicrobial properties.
3-(Carboxyamino)propanoic acid: A precursor in the synthesis of the target compound.
2-Fluoropropanoic acid: A fluorinated derivative with distinct chemical properties.
Uniqueness
The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in various research and industrial applications .
Properties
Molecular Formula |
C4H6FNO4 |
|---|---|
Molecular Weight |
151.09 g/mol |
IUPAC Name |
3-(carboxyamino)-2-fluoropropanoic acid |
InChI |
InChI=1S/C4H6FNO4/c5-2(3(7)8)1-6-4(9)10/h2,6H,1H2,(H,7,8)(H,9,10) |
InChI Key |
LOESHNCLSDGVGT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)F)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


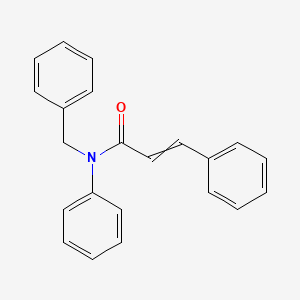
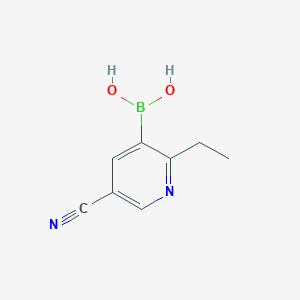
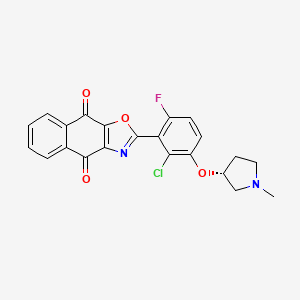
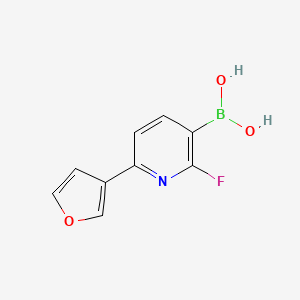
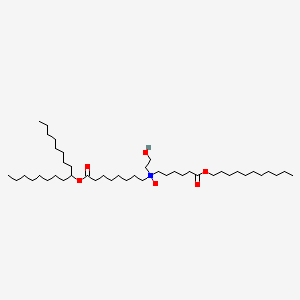
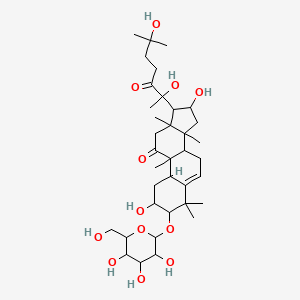
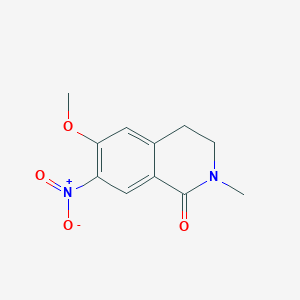
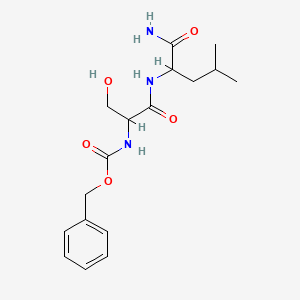
![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
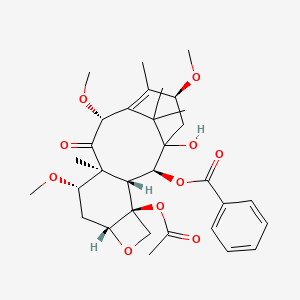
![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
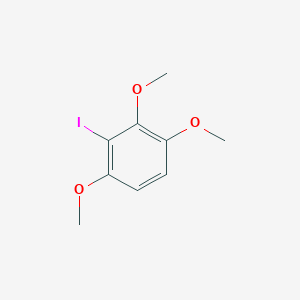
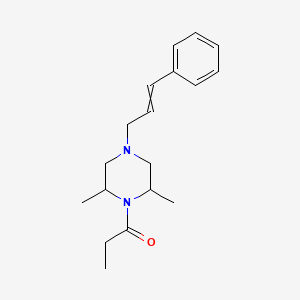
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)
